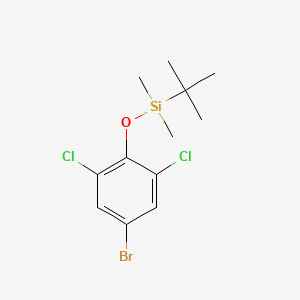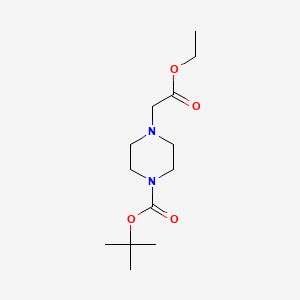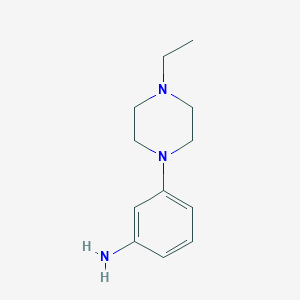
Arg-arg-lys-ala-ser-gly-pro
Übersicht
Beschreibung
The compound “Arg-arg-lys-ala-ser-gly-pro” is a peptide composed of seven amino acids: arginine, lysine, alanine, serine, glycine, and proline. Peptides like this one play crucial roles in various biological processes, including cell signaling, immune responses, and tissue repair. This specific sequence may have unique properties that make it valuable for scientific research and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “Arg-arg-lys-ala-ser-gly-pro” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides.
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
Industrial production of peptides often employs automated synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides like “Arg-arg-lys-ala-ser-gly-pro” can undergo various chemical reactions, including:
Oxidation: This reaction can affect amino acids like cysteine, methionine, and tryptophan.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
The products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
Wissenschaftliche Forschungsanwendungen
Peptides like “Arg-arg-lys-ala-ser-gly-pro” have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and as models for studying protein folding and interactions.
Biology: Serve as signaling molecules, influencing processes like cell adhesion, migration, and differentiation.
Medicine: Potential therapeutic agents for conditions such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of biomaterials, drug delivery systems, and diagnostic tools.
Wirkmechanismus
The mechanism of action of “Arg-arg-lys-ala-ser-gly-pro” depends on its specific interactions with molecular targets. Peptides can bind to receptors on cell surfaces, triggering signaling pathways that lead to various cellular responses. For instance, they may interact with integrins, influencing cell adhesion and migration. The exact pathways involved would require further experimental validation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arg-gly-asp-ser: Known for its role in cell adhesion and signaling.
Lys-arg-phe-lys: Involved in collagen synthesis and wound healing.
Gly-ala-val-ser-thr: Plays a role in stabilizing long-term potentiation in neurons.
Uniqueness
“Arg-arg-lys-ala-ser-gly-pro” may have unique properties due to its specific sequence, influencing its binding affinity and specificity for certain receptors or enzymes. This uniqueness can make it particularly valuable for targeted therapeutic applications or as a research tool.
Eigenschaften
IUPAC Name |
1-[2-[[2-[2-[[6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H58N14O9/c1-17(24(48)44-21(16-46)26(50)40-15-23(47)45-14-6-10-22(45)29(53)54)41-27(51)19(8-2-3-11-32)43-28(52)20(9-5-13-39-31(36)37)42-25(49)18(33)7-4-12-38-30(34)35/h17-22,46H,2-16,32-33H2,1H3,(H,40,50)(H,41,51)(H,42,49)(H,43,52)(H,44,48)(H,53,54)(H4,34,35,38)(H4,36,37,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDAEJXIMBXKMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H58N14O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625791 | |
| Record name | N~5~-(Diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithyllysylalanylserylglycylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
770.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65189-70-0 | |
| Record name | N~5~-(Diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithyllysylalanylserylglycylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the peptide Arg-Arg-Lys-Ala-Ser-Gly-Pro in relation to protein kinase C?
A1: this compound is a synthetic peptide that acts as a substrate for protein kinase C (PKC) [, ]. This means that PKC catalyzes the transfer of a phosphate group from ATP to the serine residue of this peptide. This peptide is significant because it mimics a recognition sequence found in natural protein substrates of PKC, allowing researchers to study the enzyme's activity and kinetics in a simplified system.
Q2: How does this compound influence the ATPase activity of protein kinase C?
A2: Research indicates that this compound can stimulate the ATPase activity of PKC when present at concentrations near its Km value []. This suggests that the binding of this peptide, as a phospho-acceptor substrate, to the active site of PKC can enhance the enzyme's ability to hydrolyze ATP. Interestingly, this stimulation is observed even in the catalytic fragment of PKC, which lacks inherent ATPase activity, highlighting the role of substrate binding in this process. This finding suggests that PKC-catalyzed phosphorylation might be an inefficient process, as it can lead to the hydrolysis of ATP without necessarily resulting in substrate phosphorylation.
Q3: What are the implications of using synthetic peptides like this compound in studying protein kinases?
A3: Utilizing synthetic peptides like this compound offers several advantages in studying protein kinases []. Firstly, they provide a simplified system compared to complex protein substrates, allowing for easier control and manipulation of reaction parameters. Secondly, their defined sequence allows researchers to pinpoint specific amino acid residues crucial for enzyme recognition and activity. For instance, in the case of this compound, the serine residue is essential for phosphorylation by PKC. Lastly, the use of synthetic peptides allows for the synthesis of variants with modified sequences, enabling the exploration of structure-activity relationships and the identification of key features influencing enzyme-substrate interactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-Fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B1344130.png)





![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)




